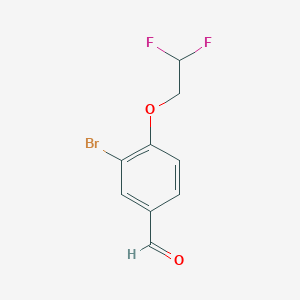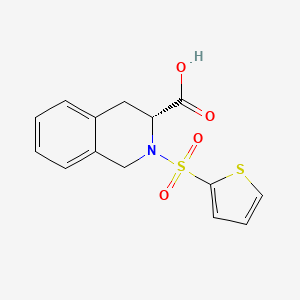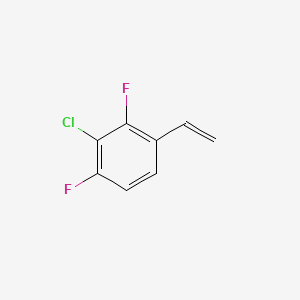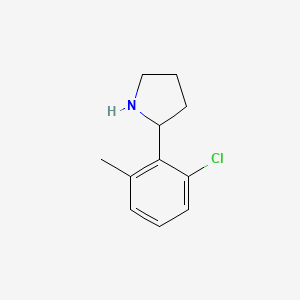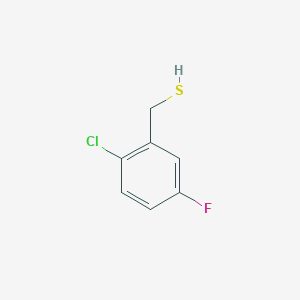
(2-Chloro-5-fluorophenyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-fluorophenyl)methanethiol is a chemical compound belonging to the group of arylthiomethyl halides. It has the molecular formula C7H6ClFS and contains a thiol group and a halide on the same carbon atom. This unique structure makes it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-fluorophenyl)methanethiol typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired thiol compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used.
Major Products:
Oxidation: Disulfides.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
(2-Chloro-5-fluorophenyl)methanethiol has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. It is used in:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloro-5-fluorophenyl)methanethiol involves its interaction with nucleophiles and electrophiles. The thiol group can form covalent bonds with various molecular targets, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
- (2-Chloro-5-fluorophenyl)methanol
- (2-Chloro-5-fluorophenyl)methanamine
- (2-Chloro-5-fluorophenyl)methane
Comparison: (2-Chloro-5-fluorophenyl)methanethiol is unique due to the presence of both a thiol group and a halide on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable reagent in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H6ClFS |
|---|---|
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
(2-chloro-5-fluorophenyl)methanethiol |
InChI |
InChI=1S/C7H6ClFS/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 |
Clé InChI |
GPJFLTBGNBOUBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CS)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


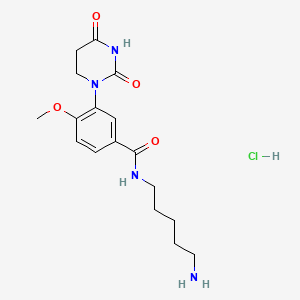
![4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13575046.png)
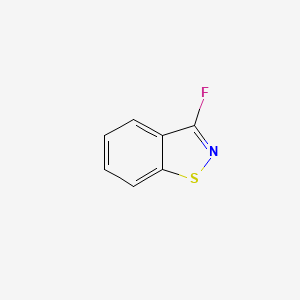
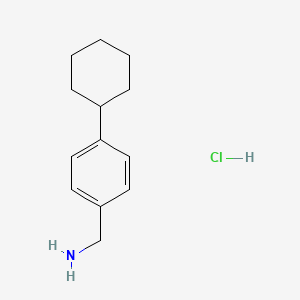
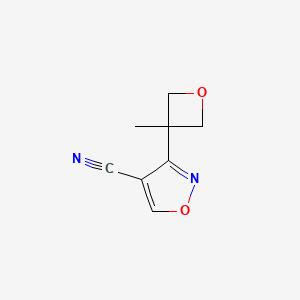

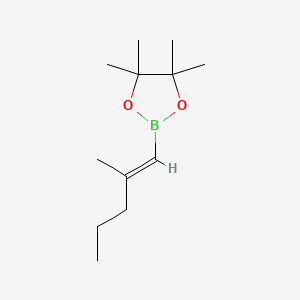
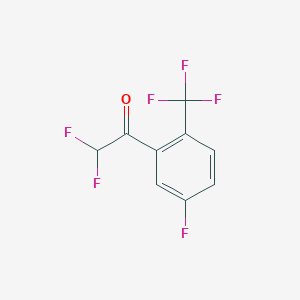
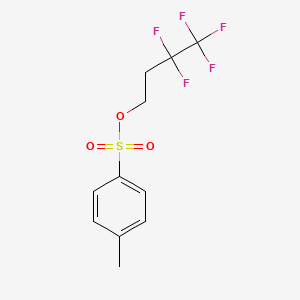
![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B13575093.png)
